molecular formula C21H22N2O6 B11023844 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11023844
M. Wt: 398.4 g/mol
InChI Key: SGGJBLQMXGIMQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:

    Name: 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Preparation Methods

Synthetic Routes::

    Route 1: One synthetic route involves the condensation of 2,5-dimethoxyaniline with 1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one, followed by cyclization to form the pyrrolidine ring.

    Route 2: Another approach starts with 2,5-dimethoxybenzaldehyde, which reacts with an amine to form the benzodioxin ring. Subsequent steps lead to the final compound.

Industrial Production::
  • Industrial production typically employs efficient and scalable methods, favoring cost-effectiveness and yield.

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential bioactivity (e.g., as enzyme inhibitors).

    Medicine: May exhibit pharmacological effects (e.g., antitumor properties).

    Industry: Precursor for drug development.

Mechanism of Action

    Targets: The compound likely interacts with specific receptors or enzymes.

    Pathways: Further research is needed to elucidate the precise mechanisms.

Comparison with Similar Compounds

    Uniqueness: Its fused benzodioxin and pyrrolidine rings make it distinct.

    Similar Compounds:

Properties

Molecular Formula

C21H22N2O6

Molecular Weight

398.4 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H22N2O6/c1-26-15-4-6-17(27-2)16(11-15)22-21(25)13-9-20(24)23(12-13)14-3-5-18-19(10-14)29-8-7-28-18/h3-6,10-11,13H,7-9,12H2,1-2H3,(H,22,25)

InChI Key

SGGJBLQMXGIMQN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.